
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde is an aromatic compound with a benzene ring substituted with three chlorine atoms, a hydroxyl group, a methoxy group, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde typically involves multiple steps. One common method includes the chlorination of 4-hydroxy-5-methoxybenzaldehyde, followed by further functional group modifications. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,3,6-Trichloro-4-hydroxy-5-methoxybenzoic acid.
Reduction: 2,3,6-Trichloro-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with fewer chlorine atoms.
2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: Another chlorinated derivative with different substitution patterns.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavor compound with a similar core structure but without chlorine atoms.
Uniqueness
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms can enhance its reactivity and potential biological activity compared to its less chlorinated counterparts.
Propriétés
| 119464-51-6 | |
Formule moléculaire |
C8H5Cl3O3 |
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
2,3,6-trichloro-4-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Cl3O3/c1-14-8-5(10)3(2-12)4(9)6(11)7(8)13/h2,13H,1H3 |
Clé InChI |
QDESOXVZPCDIAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1Cl)C=O)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



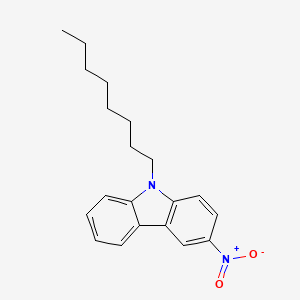
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
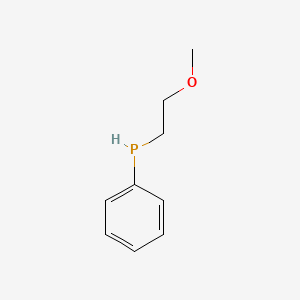

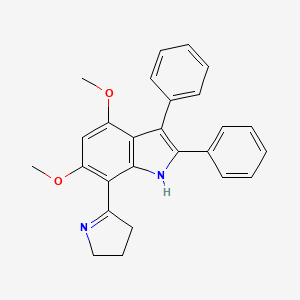
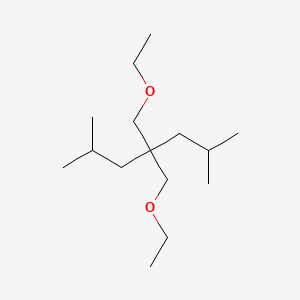
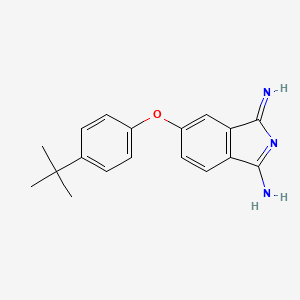
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)

